6-Fluoro-4-nitroisobenzofuran-1(3H)-one
Overview
Description
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a fluorine atom at the sixth position and a nitro group at the fourth position on the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one typically involves the following steps:
Cyclization: The cyclization step involves the formation of the isobenzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitroisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace the fluorine atom with groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.
Major Products Formed
Reduction: 6-Amino-4-nitroisobenzofuran-1(3H)-one.
Substitution: 6-Hydroxy-4-nitroisobenzofuran-1(3H)-one, 6-Amino-4-nitroisobenzofuran-1(3H)-one.
Scientific Research Applications
6-Fluoro-4-nitroisobenzofuran-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes and interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-nitroisobenzofuran-1(3H)-one: Similar structure with a chlorine atom instead of fluorine.
6-Bromo-4-nitroisobenzofuran-1(3H)-one: Similar structure with a bromine atom instead of fluorine.
6-Fluoro-4-aminoisobenzofuran-1(3H)-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.
Biological Activity
6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 197.12 g/mol
- CAS Number : 1207453-90-4
- Solubility : Approximately 1.5 mg/ml in water
- Log P (octanol-water partition coefficient) : Ranges from 1.06 to 1.69, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
Biological Activity
This compound exhibits a range of biological activities, particularly as an inhibitor of various enzymes and receptors. The following table summarizes its known biological activities:
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's ability to inhibit CYP1A2 suggests it may alter drug metabolism, potentially leading to increased efficacy or toxicity of co-administered drugs.
- Cellular Pathways : It has been observed to interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Oxidative Stress Modulation : The nitro group may contribute to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A recent study investigated the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations.
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 10 µg/ml, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary data suggest:
Properties
IUPAC Name |
6-fluoro-4-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLFHMWQMPVDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727007 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207453-90-4 | |
Record name | 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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